2-(1-(Éthylsulfonyl)azétidin-3-ylidène)acétonitrile

Vue d'ensemble

Description

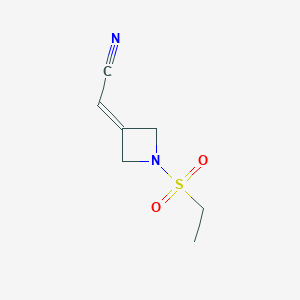

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse du Baricitinib

“2-(1-(Éthylsulfonyl)azétidin-3-ylidène)acétonitrile” est un intermédiaire important dans la synthèse du Baricitinib . Le Baricitinib est un inhibiteur oral et sélectif réversible de JAK1 et JAK2, et il présente une activité anti-inflammatoire puissante .

Développement de médicaments anti-inflammatoires

Compte tenu de son rôle dans la synthèse du Baricitinib, ce composé pourrait potentiellement être utilisé dans le développement d'autres médicaments anti-inflammatoires . L'inhibition de JAK1 et JAK2, comme on le voit avec le Baricitinib, est une stratégie courante dans le développement de ces types de médicaments .

Traitement de la polyarthrite rhumatoïde

Le Baricitinib étant utilisé dans le traitement de la polyarthrite rhumatoïde modérée à sévère , “this compound”, en tant qu'intermédiaire clé, contribue indirectement à cette application .

Recherche sur les inhibiteurs de JAK

Ce composé pourrait être utilisé dans la recherche axée sur les inhibiteurs de JAK, étant donné son rôle dans la synthèse du Baricitinib, un inhibiteur connu de JAK1 et JAK2 .

Synthèse verte et économique

Une synthèse verte et économique de “this compound” a été mise en place pour une production accrue du Baricitinib . Cela souligne son utilisation potentielle dans des procédés chimiques durables et respectueux de l'environnement .

Production industrielle

La méthode de synthèse verte et économique mise en place est adaptée à la production industrielle . Cela suggère que “this compound” pourrait être produit à grande échelle pour une utilisation dans diverses applications .

Mécanisme D'action

Target of Action

The primary target of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is the Janus kinase (JAK) 1 and 2 . These kinases play a crucial role in the signaling pathways of a variety of cytokines and growth factors, which are essential for cell growth, differentiation, and immune function .

Mode of Action

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile acts as an inhibitor of JAK 1 and 2 . By binding to these kinases, it prevents them from phosphorylating and activating signal transducers and activators of transcription (STATs), which are responsible for regulating gene expression . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes .

Biochemical Pathways

The compound primarily affects the JAK-STAT signaling pathway . This pathway is involved in many biological processes, including cell growth, differentiation, apoptosis, and immune response . By inhibiting JAK 1 and 2, the compound disrupts this pathway, potentially leading to downstream effects such as reduced inflammation and immune response .

Pharmacokinetics

The compound is slightly soluble in dmso and methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of the JAK-STAT signaling pathway by 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile can lead to a decrease in the production of inflammatory cytokines . This can result in reduced inflammation and immune response, which is beneficial in the treatment of conditions like rheumatoid arthritis .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile include temperature and storage conditions . The compound should be stored in a dry room at room temperature . It’s also important to avoid dust formation and contact with skin and eyes

Activité Biologique

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a compound with the CAS number 1187595-85-2, is primarily recognized as an intermediate in the synthesis of Baricitinib, a selective inhibitor of Janus kinase (JAK) enzymes. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis.

- Molecular Formula : CHNOS

- Molecular Weight : 186.23 g/mol

- Melting Point : 67-69 °C

- Boiling Point : Approximately 360.8 °C (predicted)

- Density : 1.33 g/cm³

Baricitinib, which incorporates the 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile moiety, acts as a reversible inhibitor of JAK1 and JAK2. These enzymes play a crucial role in the signaling pathways of various cytokines involved in inflammatory processes. By inhibiting these pathways, Baricitinib can reduce inflammation and alleviate symptoms associated with autoimmune diseases.

Anti-inflammatory Effects

Research indicates that Baricitinib effectively inhibits the intracellular signaling of inflammatory cytokines such as IL-6 and IL-23, which are pivotal in the pathogenesis of rheumatoid arthritis. The compound's ability to modulate immune responses has led to its approval for treating moderate to severe rheumatoid arthritis in patients who have had inadequate responses to other therapies .

Clinical Studies

Several clinical trials have assessed the efficacy and safety of Baricitinib:

- In a phase III trial, Baricitinib demonstrated significant improvements in American College of Rheumatology (ACR) response criteria compared to placebo .

- The drug was also evaluated for its potential use in treating COVID-19 due to its immunomodulatory properties, showing promise in reducing inflammation associated with severe cases .

Synthesis and Production

The synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile has been optimized for industrial applications. A green synthesis method has been developed that utilizes commercially available starting materials and minimizes environmental impact. This method involves:

- Treating azetidine-3-ol hydrochloride with ethanesulfonyl chloride.

- Conducting the reaction in a biphasic solution at room temperature.

- Extracting the product using organic solvents like toluene .

Data Table: Summary of Biological Activity

| Property | Details |

|---|---|

| CAS Number | 1187595-85-2 |

| Molecular Formula | CHNOS |

| Molecular Weight | 186.23 g/mol |

| Primary Use | Intermediate for Baricitinib synthesis |

| Mechanism of Action | JAK1/JAK2 inhibition |

| Therapeutic Applications | Treatment of rheumatoid arthritis and COVID-19 |

| Clinical Trial Status | Approved in EU and Japan for rheumatoid arthritis |

Case Studies

- Rheumatoid Arthritis Treatment : A study published in The New England Journal of Medicine highlighted that patients receiving Baricitinib showed significant reductions in disease activity scores compared to those receiving placebo, further validating the biological activity of its precursor compound .

- COVID-19 Research : In a clinical trial assessing repurposed small-molecule drugs for COVID-19 treatment, Baricitinib was noted for its ability to reduce inflammatory markers and improve clinical outcomes in hospitalized patients .

Propriétés

IUPAC Name |

2-(1-ethylsulfonylazetidin-3-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-12(10,11)9-5-7(6-9)3-4-8/h3H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUIOHSYUKWGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(=CC#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801221980 | |

| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187595-85-2 | |

| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187595-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile in the synthesis of Baricitinib?

A1: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile serves as a crucial intermediate in the synthesis of Baricitinib [, ]. It is synthesized from tert-butyl 3-oxoazetidine-1-carboxylate through a series of reactions, including a Horner–Emmons reaction, deprotection of the N-Boc group, and a sulfonamidation reaction []. This intermediate then undergoes a nucleophilic addition reaction to form a borate intermediate, which is subsequently coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a Suzuki coupling reaction to yield Baricitinib [].

Q2: Why is the synthetic route described in the research significant for producing Baricitinib?

A2: The research highlights a synthetic route for Baricitinib that boasts several advantages, making it particularly attractive for industrial production []. This route is notable for its high efficiency, achieving an overall yield of 49% []. Furthermore, the procedure is described as straightforward, cost-effective, and readily scalable for large-scale manufacturing []. These factors collectively contribute to its significance in the context of Baricitinib production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.